molecular formula C14H14ClFN4O B2754250 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one CAS No. 2319787-06-7

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one

Cat. No. B2754250
CAS RN: 2319787-06-7
M. Wt: 308.74
InChI Key: ODFMWTSQKXMOOA-UHFFFAOYSA-N
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Description

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one is a useful research compound. Its molecular formula is C14H14ClFN4O and its molecular weight is 308.74. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Several studies have demonstrated the antimicrobial and antifungal properties of compounds related to "1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one." For instance, azetidinone derivatives have been prepared and screened for their antimicrobial activities against various microorganisms, showing promising results against certain bacterial strains (Chopde, Meshram, & Pagadala, 2012). Additionally, new benzimidazole derivatives synthesized as potential antimicrobial agents have been evaluated for their efficacy, indicating significant activity in some cases (Ansari & Lal, 2009).

Antifungal Properties

Compounds with a difluoro(heteroaryl)methyl moiety, similar in structure to the compound , have shown antifungal activities against yeasts and filamentous fungi in vitro, suggesting potential for the treatment of fungal infections (Eto, Kaneko, & Sakamoto, 2000).

Antibacterial Evaluation

Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one have been synthesized and their structures confirmed using various spectroscopic techniques. These analogues were screened for their antimicrobial activities, displaying promising antibacterial activities against some bacterial strains, highlighting the potential of these compounds in developing new antibacterial agents (Chopde, Meshram, & Pagadala, 2012).

Anti-inflammatory Activity

Indolyl azetidinones have been synthesized and tested for their anti-inflammatory activity. The most active compounds in this category were compared for their anti-inflammatory and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs), suggesting the therapeutic potential of these compounds in managing inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Synthesis and Structural Characterization

The synthesis and structural characterization of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles have been reported, showcasing the chemical versatility and structural diversity achievable with derivatives of the given compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O/c15-12-2-1-3-13(16)11(12)4-14(21)19-5-10(6-19)7-20-9-17-8-18-20/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFMWTSQKXMOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethan-1-one

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